3-Pyridyl Trifluoromethanesulfonate

Overview

Description

Synthesis Analysis

3-Pyridyl Trifluoromethanesulfonate can be synthesized by reacting the sodium salt of 2-pyridinol with trifluoromethylsulfonyl chloride in dioxane. This process yields 2-(trifluoromethylsulfonyloxy)pyridine (TFOP), which in trifluoroacetic acid, can intermolecularly dehydrate from benzoic acid and aromatic hydrocarbons to give corresponding benzophenones in high yield (Keumi et al., 1988).

Molecular Structure Analysis

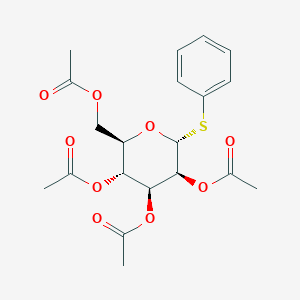

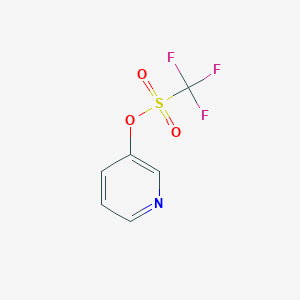

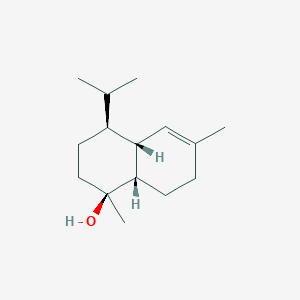

The molecular structure of this compound is characterized by a pyridinyl group linked to a trifluoromethanesulfonate moiety. This linkage significantly impacts the compound's electronic and structural properties, enabling its role in various organic reactions. Structural, electronic, and thermodynamic properties of similar sulfonate compounds have been studied using ab initio density functional theory (DFT) calculations, which can provide insights into the behavior of this compound (Torres et al., 2009).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including the ketone synthesis from carboxylic acids and aromatic hydrocarbons. It has been used as a reagent for gem-difluoroolefination of aldehydes and ketones, demonstrating its versatility in facilitating carbon-carbon bond formation (Zhao et al., 2010).

Scientific Research Applications

Catalysis in Organic Synthesis : Scandium trifluoromethanesulfonate is an extremely active Lewis acid catalyst used for acylation of alcohols and esterification in the presence of p-nitrobenzoic anhydrides (Ishihara, Kubota, Kurihara, & Yamamoto, 1996). Additionally, trifluoromethanesulfonic acid is utilized in electrophilic aromatic substitution reactions and for forming carbon-carbon and carbon-heteroatom bonds (Kazakova & Vasilyev, 2017).

Efficient Gem-Difluoroolefination : Difluoromethyl 2-pyridyl sulfone has been identified as an efficient reagent for gem-difluoroolefination of aldehydes and ketones (Zhao, Huang, Zhu, & Hu, 2010).

Improving Fuel Cell Performance : The addition of 3-triethylammonium propane sulfonate to Nafion-based composite membranes enhances their thermal stability, hydrophilicity, and conductivity, significantly increasing current density (Zanchet et al., 2020).

Synthesis of Pyrroles : Pyrrole synthesis is effectively catalyzed by silver trifluoromethanesulfonate or a mixture of gold(I) chloride, silver trifluoromethanesulfonate, and triphenylphosphine (Harrison, Kozak, Corbella-Pané, & Dake, 2006).

Formation of Coordination Networks : Silver(I) trifluoromethanesulfonate reacts with 1,2-bis(3′-pyridyl)ethyne to form one-dimensional and three-dimensional coordination networks (Bosch & Barnes, 2005).

Kinetic Modeling of Decomposition : A kinetic model for the decomposition of perfluorinated sulfonic acids at elevated temperatures aids in understanding their fate in waste incineration and fluorine mineralization (Altarawneh, 2021).

Aminolysis of Epoxides : Lanthanide(III) trifluoromethanesulfonates catalyze the aminolysis of 1,2-epoxides, yielding amino alcohols with high yields and regioselectivity (Chini, Crotti, Favero, Macchia, & Pineschi, 1994).

Safety and Hazards

3-Pyridyl Trifluoromethanesulfonate can cause skin irritation and serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised .

Future Directions

While specific future directions for 3-Pyridyl Trifluoromethanesulfonate are not detailed in the available resources, related compounds have been used in the synthesis of functionalized [1,2,4]triazolo[1,5-a]pyridine derivatives, which could be applied to the synthesis of leishmania CRK3 inhibitors .

Mechanism of Action

Target of Action

3-Pyridyl Trifluoromethanesulfonate is primarily used in the field of proteomics research . .

Mode of Action

The compound is known to participate in the synthesis of N,N-Dimethylaminopyridines via the replacement of the trifluoromethanesulfonyloxy group . This reaction is accelerated under microwave irradiation .

Biochemical Pathways

It plays a role in the synthesis of n,n-dimethylaminopyridines, which are widely used in the synthesis of biologically active compounds of the pyridine series .

Pharmacokinetics

It is known to be soluble in chloroform and dichloromethane , which may influence its absorption and distribution.

Result of Action

Its primary known action is in the synthesis of N,N-Dimethylaminopyridines .

properties

IUPAC Name |

pyridin-3-yl trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO3S/c7-6(8,9)14(11,12)13-5-2-1-3-10-4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRNDSLLIAOLRJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50452636 | |

| Record name | 3-Pyridyl Trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

107658-27-5 | |

| Record name | 3-Pyridyl Trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyridyl Trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bis[(2R)-oxirane-2-yl]methane](/img/structure/B19497.png)

![1H-1-Acetylimino-3-methylbenzo[c]pyran-4-carbonitrile](/img/structure/B19518.png)